Cas no 1388020-81-2 (7-Chloro-5-fluoro-1-benzofuran)

7-Chloro-5-fluoro-1-benzofuran 化学的及び物理的性質
名前と識別子
-
- 7-CHLORO-5-FLUORO-1-BENZOFURAN
- EN300-1165278
- 1388020-81-2
- Benzofuran, 7-chloro-5-fluoro-
- 7-Chloro-5-fluoro-1-benzofuran
-
- インチ: 1S/C8H4ClFO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H
- InChIKey: YVYQSOLXOPWNNZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC2C=COC=21)F
計算された属性
- せいみつぶんしりょう: 169.9934706g/mol
- どういたいしつりょう: 169.9934706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 13.1Ų
じっけんとくせい
- 密度みつど: 1.392±0.06 g/cm3(Predicted)
- ふってん: 207.7±20.0 °C(Predicted)
7-Chloro-5-fluoro-1-benzofuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1165278-0.5g |
7-chloro-5-fluoro-1-benzofuran |
1388020-81-2 | 0.5g |
$836.0 | 2023-06-08 | ||
Enamine | EN300-1165278-1.0g |
7-chloro-5-fluoro-1-benzofuran |
1388020-81-2 | 1g |
$871.0 | 2023-06-08 | ||
Enamine | EN300-1165278-2.5g |
7-chloro-5-fluoro-1-benzofuran |
1388020-81-2 | 2.5g |
$1707.0 | 2023-06-08 | ||
Enamine | EN300-1165278-0.05g |
7-chloro-5-fluoro-1-benzofuran |
1388020-81-2 | 0.05g |
$732.0 | 2023-06-08 | ||
Enamine | EN300-1165278-5.0g |
7-chloro-5-fluoro-1-benzofuran |
1388020-81-2 | 5g |
$2525.0 | 2023-06-08 | ||
Enamine | EN300-1165278-0.1g |
7-chloro-5-fluoro-1-benzofuran |
1388020-81-2 | 0.1g |
$767.0 | 2023-06-08 | ||
Enamine | EN300-1165278-1000mg |
7-chloro-5-fluoro-1-benzofuran |
1388020-81-2 | 1000mg |
$557.0 | 2023-10-03 | ||
Enamine | EN300-1165278-10000mg |
7-chloro-5-fluoro-1-benzofuran |
1388020-81-2 | 10000mg |
$2393.0 | 2023-10-03 | ||
Enamine | EN300-1165278-250mg |
7-chloro-5-fluoro-1-benzofuran |
1388020-81-2 | 250mg |
$513.0 | 2023-10-03 | ||
Enamine | EN300-1165278-100mg |
7-chloro-5-fluoro-1-benzofuran |
1388020-81-2 | 100mg |
$490.0 | 2023-10-03 |
7-Chloro-5-fluoro-1-benzofuran 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
7-Chloro-5-fluoro-1-benzofuranに関する追加情報
Introduction to 7-Chloro-5-fluoro-1-benzofuran (CAS No. 1388020-81-2)
7-Chloro-5-fluoro-1-benzofuran, identified by its Chemical Abstracts Service (CAS) number 1388020-81-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of both chloro and fluoro substituents on the benzofuran core imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural features of 7-Chloro-5-fluoro-1-benzofuran make it particularly interesting for medicinal chemists. The chloro group at the 7-position and the fluoro group at the 5-position introduce regions of electrophilic and nucleophilic reactivity, respectively. This dual functionality allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with tailored biological activities. The benzofuran core itself is a privileged structure in drug discovery, known for its role in various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and cancer.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The fluorine atom at the 5-position of 7-Chloro-5-fluoro-1-benzofuran contributes to these advantages by increasing lipophilicity and reducing susceptibility to enzymatic degradation. This has made it a preferred choice for designing drugs that require prolonged circulation times in the bloodstream.
The pharmaceutical industry has leveraged the versatility of 7-Chloro-5-fluoro-1-benzofuran in developing new therapeutic agents. For instance, researchers have utilized this compound as a key intermediate in synthesizing kinase inhibitors, which are crucial for treating various types of cancer. The chloro and fluoro substituents facilitate further functionalization, allowing chemists to introduce additional pharmacophores that enhance binding affinity to target enzymes.
One notable application of 7-Chloro-5-fluoro-1-benzofuran is in the development of antiviral agents. The unique electronic properties of the benzofuran ring system contribute to its ability to interact with viral proteases and polymerases, inhibiting replication processes. Recent studies have highlighted its potential in combating emerging viral infections, where rapid drug development is essential.
The synthesis of 7-Chloro-5-fluoro-1-benzofuran involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These methods not only enhance efficiency but also minimize waste generation, aligning with green chemistry principles.
From a computational chemistry perspective, 7-Chloro-5-fluoro-1-benzofuran has been extensively studied to understand its molecular interactions. Molecular docking simulations have revealed that this compound can effectively bind to biological targets such as enzymes and receptors. The chloro and fluoro substituents play critical roles in modulating binding affinity through hydrophobic interactions and hydrogen bonding.
The environmental impact of fluorinated compounds has also been a subject of research. While fluorine atoms offer numerous pharmacological benefits, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop more sustainable synthetic routes that minimize fluorine-containing byproducts. This includes exploring biocatalytic methods that utilize enzymes for selective fluorination.
In conclusion, 7-Chloro-5-fluoro-1-benzofuran (CAS No. 1388020-81-2) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features enable diverse chemical modifications, making it a valuable building block for drug discovery. As research continues to uncover new therapeutic uses and sustainable synthetic methods, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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